1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine
Description
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine is a halogenated aromatic amine featuring a butan-1-amine backbone substituted with a 3-chloro-4-(trifluoromethyl)phenyl group. This compound combines a trifluoromethyl group (strong electron-withdrawing) and a chlorine atom (moderate electron-withdrawing) on the aromatic ring, which synergistically influence its electronic properties, lipophilicity, and biological interactions.
Properties
Molecular Formula |
C11H13ClF3N |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H13ClF3N/c1-2-3-10(16)7-4-5-8(9(12)6-7)11(13,14)15/h4-6,10H,2-3,16H2,1H3 |
InChI Key |
QBTZICYYDDXQHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-(trifluoromethyl)benzaldehyde and butan-1-amine.
Synthetic Routes: One common synthetic route involves the condensation of 3-chloro-4-(trifluoromethyl)benzaldehyde with butan-1-amine under controlled conditions to form the desired product. This reaction may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as temperature, pressure, and solvent selection, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in substitution reactions, where these groups are replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Scientific Research Applications
Medicinal Chemistry
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine has been investigated for its potential as a pharmacological agent. Its structural features, particularly the trifluoromethyl group, enhance lipophilicity and biological activity, making it a candidate for drug development.
Potential Therapeutic Uses
- Dopamine Receptor Modulation : Research indicates that compounds with similar structures can act as dopamine receptor antagonists or agonists. For instance, studies have shown that modifications of the phenyl ring can lead to increased selectivity for dopamine receptor subtypes, which is crucial for treating disorders such as schizophrenia and Parkinson's disease .
- CNS Activity : The compound's ability to penetrate the blood-brain barrier suggests potential applications in central nervous system disorders. The optimization of its physicochemical properties could lead to enhanced efficacy in treating neuropsychiatric conditions .
- Antidepressant Properties : Similar compounds have been noted for their antidepressant effects through modulation of neurotransmitter systems. The structural analogs of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine may exhibit similar properties, warranting further investigation into their antidepressant potential .
Pharmacological Studies
Recent studies have highlighted the pharmacological profiles of compounds related to 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine:
In Vitro Studies
In vitro assays have demonstrated that derivatives can exhibit high affinity for dopamine receptors. These studies typically involve cell-based assays to evaluate the binding affinity and functional activity of the compounds against various receptor subtypes .
Structure-Activity Relationship (SAR)
The exploration of structure-activity relationships has been essential in understanding how modifications to the 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine structure affect its pharmacological properties. For example, altering the substituents on the aromatic ring can significantly impact receptor selectivity and potency .
Case Studies
Several case studies illustrate the compound's applications:
- Dopaminergic Activity : A study focused on developing new dopaminergic agents highlighted a series of compounds derived from 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine that showed promising results in enhancing D3 receptor selectivity over D2 receptors. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor antagonism .
- Antidepressant Screening : Another research project screened several analogs for antidepressant-like effects using animal models. The results indicated that certain modifications to the butanamine backbone could enhance efficacy while reducing adverse effects .
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, depending on the target and the context.
Pathways Involved: The pathways affected by the compound may include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations and Their Impacts
The table below summarizes critical analogs and their distinguishing features:
Functional Group Contributions
- Trifluoromethyl Group : The CF₃ group significantly enhances lipophilicity (logP) and metabolic stability by resisting oxidative degradation. This group also induces strong electron-withdrawing effects, polarizing the aromatic ring and influencing binding to electron-rich biological targets (e.g., serotonin receptors) .
- Its moderate electron-withdrawing nature synergizes with CF₃ to stabilize the aromatic system .
- Carbon Chain Length : The butan-1-amine chain balances flexibility and rigidity, optimizing interactions with elongated binding sites. Shorter chains (e.g., propane) reduce residence time in vivo, while longer chains may introduce entropic penalties .
Biological Activity
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine, a compound characterized by its unique trifluoromethyl and chloro substituents, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine is C11H13ClF3N. The presence of the trifluoromethyl group (-CF₃) is particularly noteworthy due to its electron-withdrawing properties, which can significantly influence the biological activity of compounds.
Synthesis
The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The trifluoromethyl group is introduced using reagents such as trifluoromethyl trimethylsilane or sodium trifluoroacetate, which are known for their ability to enhance the pharmacological profiles of the resulting compounds .
Antimicrobial Activity
Research indicates that compounds featuring a trifluoromethyl group often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate significant antibacterial and antifungal activities. The introduction of electron-withdrawing groups like -CF₃ and -Cl can increase the efficacy against various pathogens by altering membrane permeability and inhibiting essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position of substituents on the phenyl ring significantly impacts biological activity. For instance, moving the -CF₃ group from the para to ortho position has been shown to enhance inhibitory effects against certain pathogens. This phenomenon can be attributed to changes in electronic distribution and steric factors affecting receptor interactions .
Figure 1: SAR Analysis of Trifluoromethyl Substituted Compounds
SAR Analysis
Case Study 1: Inhibition of Trypanosoma brucei
A study focusing on the inhibition of Trypanosoma brucei (the causative agent of sleeping sickness) found that compounds with similar structural motifs exhibited promising activity. The presence of both -CF₃ and -Cl groups was correlated with increased cytotoxicity against T. brucei, suggesting that these substituents play a crucial role in enhancing therapeutic efficacy .
Case Study 2: Antibacterial Efficacy
In another investigation, a series of phenylamino derivatives were tested for their antibacterial properties against various strains. Compounds containing the trifluoromethyl group showed improved activity compared to their non-fluorinated counterparts, indicating that fluorination can be a strategic modification in drug design aimed at combating resistant bacterial strains .
Q & A
Q. Basic
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Storage : Airtight containers in dry, ventilated areas, away from heat .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Training in emergency response (e.g., eye/skin exposure protocols) is mandatory .
How to design experiments evaluating the compound’s biological activity?
Q. Advanced
- In vitro assays : Screen against microbial targets (e.g., Chlamydia models) using dose-response curves and MIC determinations .
- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls.
- Metabolic stability : Use LC-MS to monitor degradation in cell cultures.
- Data validation : Triplicate runs and statistical analysis (e.g., ANOVA) ensure reproducibility.
What derivatization methods enhance analytical detection of this amine?
Advanced
Derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) forms stable adducts for HPLC or fluorescence detection . Reaction conditions (pH 9–10, 60°C, 1 hour) optimize yield. Post-derivatization, silica gel chromatography isolates pure products, characterized via X-ray crystallography .
How to determine key physical properties like boiling points under reduced pressure?
Basic
Use dynamic distillation with manometric pressure control. reports boiling points at 0.004–0.013 bar (339.7–361 K). Differential scanning calorimetry (DSC) measures melting points, while Karl Fischer titration quantifies hygroscopicity .
What computational tools aid in troubleshooting unexpected reaction outcomes?
Q. Advanced
- Molecular docking : Predicts binding interactions in biological assays.
- DFT calculations (Gaussian) : Models transition states to explain regioselectivity or byproduct formation .
- Cheminformatics tools (PubChem) : Compare spectral libraries to identify contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
